Product packaging for granulatamide A(Cat. No.:)

granulatamide A

Cat. No.: B1245516
M. Wt: 354.5 g/mol
InChI Key: OJKZELGKDKBJTP-ZPHPHTNESA-N
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Description

Contextualization of Marine-Derived Bioactive Compounds

The world's oceans, covering over 70% of the Earth's surface, represent a vast and largely untapped reservoir of biological diversity. mdpi.com This rich biodiversity has become a focal point for natural products chemistry, yielding a multitude of novel secondary metabolites with unique structural features and potent biological activities. mdpi.comhud.ac.uk Marine organisms, including invertebrates like sponges and corals, as well as microorganisms, have evolved in highly competitive and complex ecosystems. scienceopen.com This evolutionary pressure has driven the production of a wide array of chemical compounds for purposes such as defense, communication, and predation. scienceopen.com

Unlike their terrestrial counterparts, marine natural products often feature halogen atoms, particularly bromine, and exhibit a high degree of structural novelty. scienceopen.commdpi.com Since the approval of cytarabine, the first marine-derived drug, in 1969 for cancer treatment, the field has expanded significantly. mdpi.com Researchers have isolated tens of thousands of compounds from marine sources, many of which are evaluated for their potential as new pharmaceuticals. mdpi.com These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. hud.ac.ukfondationtaraocean.org The unique chemical structures and potent bioactivities make marine-derived compounds promising leads for drug discovery and development. hud.ac.ukmdpi.com

Significance of Indole (B1671886) Alkaloids and Tryptamine (B22526) Derivatives in Natural Products Research

Among the diverse classes of marine natural products, indole alkaloids stand out as a particularly significant group. hud.ac.ukmdpi.com These nitrogen-containing heterocyclic compounds are characterized by an indole moiety and are produced by a wide range of marine organisms, including fungi, bacteria, and invertebrates like sponges and tunicates. hud.ac.ukmdpi.commdpi.com Marine indole alkaloids exhibit remarkable structural diversity and a wide array of potent pharmacological activities, such as antitumor, antimicrobial, and anti-inflammatory properties. hud.ac.ukmdpi.comdntb.gov.ua Their unique structures, often not found in terrestrial organisms, make them a compelling target for drug discovery. mdpi.com

A prominent subclass of indole alkaloids is the tryptamine derivatives. nih.gov Tryptamine, an organic compound containing an indole ring joined to an amino group by an ethyl sidechain, serves as a structural backbone for many bioactive molecules. wikipedia.org In the marine environment, tryptamine derivatives are frequently found in invertebrates such as sponges, gorgonians, and tunicates. nih.govmdpi.com These compounds often feature modifications like bromination of the indole ring or N-acylation of the side chain, which significantly influences their biological activity. scienceopen.commdpi.com The structural similarities of some marine tryptamine derivatives to endogenous neurotransmitters like serotonin (B10506) have spurred research into their potential neurological effects. nih.gov Many of these natural compounds and their synthetic analogues have been investigated for their cytotoxic, antimicrobial, and antioxidant properties. mdpi.comeurekaselect.comresearchgate.net

Overview of Granulatamide A and Related Granulatamide Analogs

This compound is a marine-derived natural product that belongs to the tryptamine derivative family of indole alkaloids. It was first isolated, along with its close analog granulatamide B, from the 2-propanol extract of the gorgonian soft coral Eunicella granulata collected in Senegal. mdpi.comnih.gov The structures of these compounds were determined through detailed spectroscopic analysis. nih.gov

The core structure of the granulatamides consists of a tryptamine moiety connected to a fatty acid chain via an amide bond. mdpi.comresearchgate.net this compound and granulatamide B differ only in the degree of saturation within this aliphatic side chain. mdpi.com Both compounds have demonstrated moderate cytotoxic activity in vitro against various human tumor cell lines. researchgate.netnih.gov

The discovery of granulatamides A and B has prompted further research, including the chemical synthesis of granulatamide B and a library of its structural analogs. eurekaselect.comresearcher.lifesnv63.ru These synthetic efforts involve modifying the length, degree of saturation, and conjugation of the fatty acid side chain to explore how these structural changes affect biological activities such as antiproliferative, antioxidant, and antibacterial properties. eurekaselect.comsnv63.ruresearchgate.net

Compound Data

The following table provides a summary of the natural granulatamides.

Compound NameNatural SourceKey Structural Feature
This compound Eunicella granulata (Soft Coral)Tryptamine connected to an unsaturated fatty acid. mdpi.comnih.gov
Granulatamide B Eunicella granulata (Soft Coral)Tryptamine connected to a fatty acid with a different degree of unsaturation than this compound. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N2O B1245516 granulatamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

(Z)-N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide

InChI

InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26)/b19-17-

InChI Key

OJKZELGKDKBJTP-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCC/C(=C\C(=O)NCCC1=CNC2=CC=CC=C21)/C

Canonical SMILES

CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C

Synonyms

granulatamide A

Origin of Product

United States

Origin and Isolation of Granulatamide a

Discovery and Natural Source: Eunicella granulata

Granulatamide A was first identified and isolated from the soft coral Eunicella granulata. nih.gov This gorgonian coral is the natural producer of the compound, marking it as a significant marine source for this specific tryptamine (B22526) derivative. The initial discovery was part of a broader effort to identify new, biologically active metabolites from marine invertebrates. nih.gov

The organism responsible for producing this compound, Eunicella granulata, belongs to the animal kingdom and is a member of the class Octocorallia, which includes soft corals. Its detailed taxonomic classification provides a precise biological context for its origin.

Taxonomic RankClassification
Kingdom Animalia
Phylum Cnidaria
Class Anthozoa
Subclass Octocorallia
Order Malacalcyonacea
Family Eunicellidae
Genus Eunicella
Species E. granulata

This table presents the formal taxonomic hierarchy for Eunicella granulata.

The specific specimen of Eunicella granulata from which this compound was first isolated was collected from the waters off the coast of Senegal. nih.gov This region of the Atlantic Ocean is recognized for its diverse marine ecosystems, which harbor a wide array of organisms capable of producing unique secondary metabolites.

Extraction and Initial Purification Strategies for this compound

The isolation of this compound from the biomass of Eunicella granulata required a multi-step process involving specific solvents and advanced separation techniques to isolate the compound from a complex chemical mixture.

The initial step in the isolation process involved the use of an organic solvent to extract the chemical constituents from the coral tissue.

Initial Extraction : The process began with a 2-propanol extract of the soft coral. nih.gov This solvent was chosen for its ability to efficiently solubilize a broad range of organic compounds present in the marine organism.

Following the initial extraction, a standard procedure in natural product chemistry involves partitioning the crude extract between immiscible solvents of varying polarities, such as water and ethyl acetate, to achieve a preliminary separation of compounds. The resulting fractions are then concentrated before further purification.

Chromatography was essential for the purification of this compound from the crude extract. The process culminated in a high-resolution technique to ensure the isolation of the pure compound.

Final Purification : The ultimate purification of this compound was achieved through the use of semipreparative reverse-phased High-Performance Liquid Chromatography (HPLC). nih.gov This technique separates compounds based on their hydrophobicity, allowing for the precise isolation of this compound from other closely related metabolites, such as granulatamide B, which was also discovered in the same extract. nih.gov

StepTechniqueSolvent/Phase SystemPurpose
1. Extraction Solvent Extraction2-PropanolTo create a crude extract containing the secondary metabolites from the coral biomass. nih.gov
2. Purification Semipreparative HPLCReverse-Phased ColumnTo achieve final, high-purity isolation of this compound from the complex extract. nih.gov

This table outlines the key stages in the extraction and purification of this compound.

Advanced Methodologies for Structural Elucidation of Granulatamide a

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry was a critical first step in the structural elucidation of granulatamide A. Specifically, high-resolution fast atom bombardment mass spectrometry (HRFABMS) was employed to determine the precise mass of the protonated molecular ion [M+H]⁺. acs.org This technique provides mass measurements with high accuracy, allowing for the unambiguous determination of the elemental composition.

The analysis yielded a protonated molecular ion at a mass-to-charge ratio (m/z) of 355.2742. acs.org This experimental value was consistent with the calculated mass for the molecular formula C₂₃H₃₄N₂O, confirming the elemental composition and the degree of unsaturation of the compound. acs.org

Ion TypeMeasured m/zCalculated m/zMolecular Formula
[M+H]⁺355.2742355.2749C₂₃H₃₄N₂O

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to assemble the complete chemical structure of this compound. Through a series of one-dimensional and two-dimensional experiments, researchers were able to map out the carbon skeleton and the precise placement of protons and functional groups. nih.govacs.org

The ¹H and ¹³C NMR spectra provided the foundational data for the structure. The ¹H NMR spectrum revealed characteristic signals for a tryptamine (B22526) moiety, including aromatic protons in the low-field region and two methylene (B1212753) groups. acs.org The ¹³C NMR spectrum complemented this by showing the corresponding carbon signals, including an amide carbonyl.

Table of Selected ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
2122.07.04 (d)
4118.47.19 (ddd)
5119.17.12 (ddd)
6121.77.38 (dd)
7111.47.61 (dd)
1'40.43.63 (td)
2'25.62.99 (t)
Amide NH-5.41 (m)
Indole (B1671886) NH-8.10 (br s)
C-1 (Amide C=O)166.7-
C-2 (Olefinic)119.85.62 (s)
C-13 (Vinyl Methyl)22.21.83 (s)

Data extracted from the primary literature on the isolation of this compound. acs.org

Two-dimensional (2D) NMR experiments were essential for assembling the fragments identified in 1D NMR into a complete structure. acs.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton (¹H-¹H) coupling networks. It helped to identify the spin systems within the tryptamine unit and the long fatty acid chain, confirming the connectivity between adjacent protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton with its directly attached carbon atom. This allowed for the unambiguous assignment of carbon signals based on the more easily interpreted proton signals. wikipedia.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This was arguably the most critical 2D experiment for this structure. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Crucially, HMBC correlations were observed from the H₂-1' protons of the tryptamine moiety and the amide NH proton to the amide carbonyl carbon (C-1 at δC 166.7). acs.org This definitively established the connection between the tryptamine unit and the acyl chain. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of nuclei. A key NOESY correlation was observed between the olefinic proton (H-2) and the vinyl methyl protons (Me-13). acs.org This correlation is only possible if these groups are on the same side of the double bond, thus establishing the Z-geometry of the C2-C3 double bond. acs.org

Natural products are often isolated in very small quantities, which can pose a challenge for NMR analysis. While the primary publication on this compound does not specify the use of microcryoprobe technology, this advanced instrumentation is highly valuable in such scenarios. acs.org Microcryoprobes significantly enhance the signal-to-noise ratio of NMR experiments, allowing for the acquisition of high-quality data from sub-milligram sample amounts. This technology would be ideally suited for follow-up studies or for the analysis of other low-abundance tryptamine derivatives.

Potential Application of X-ray Crystallography for Absolute Stereochemistry (If applicable to future studies)

While NMR spectroscopy, particularly the NOESY experiment, successfully determined the relative stereochemistry of the C2-C3 double bond, it could not establish the absolute stereochemistry of any potential chiral centers in the molecule. acs.org X-ray crystallography is considered the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry. wikipedia.organton-paar.comnorthwestern.edu

To apply this technique, this compound would first need to be grown into a single, high-quality crystal suitable for diffraction. nih.gov If successful, exposing the crystal to an X-ray beam would produce a diffraction pattern. libretexts.org Analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom in the crystal lattice can be determined, providing an unambiguous structural assignment. nih.gov Although not performed in the original study, X-ray crystallography remains a powerful potential tool for future research to confirm the molecule's complete three-dimensional structure. acs.org

Synthetic Strategies and Chemical Derivatization of Granulatamide a

Total Synthesis Approaches to Granulatamide A

The total synthesis of this compound, a tryptamine-derived natural product, has been achieved through methods that strategically construct its characteristic unsaturated fatty amide side chain. Key to these syntheses is the control of the geometry of the double bond within this side chain.

The synthesis of complex natural products like this compound requires precise control over the chemical reactions to ensure that bonds are formed at the correct position (regioselectivity) and with the correct three-dimensional arrangement (stereoselectivity). In the context of this compound, the primary challenge is the stereoselective formation of the Z-configured double bond in the C10 fatty acid side chain, which is attached to the tryptamine (B22526) scaffold via an amide linkage.

Stereoselective synthesis aims to produce a specific stereoisomer from a reactant, which is crucial as different isomers can have vastly different biological activities. wikipedia.org For this compound, this involves creating an unequal mixture of the Z (cis) and E (trans) geometric isomers, with a strong preference for the desired Z-isomer. wikipedia.org This is typically achieved by using specific reaction conditions or chiral catalysts that favor the formation of one stereoisomer over the other due to differences in steric and electronic effects in the reaction pathway. wikipedia.orgnih.govchemrxiv.org Regioselectivity, while less complex in this specific synthesis, ensures the amide bond forms correctly between the tryptamine nitrogen and the carboxylic acid of the side chain, and that the double bond is positioned correctly within the acyl chain.

A key reaction employed in the total synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) olefination. rsc.org This reaction is a widely used method in organic chemistry to form carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.org A significant advantage of the HWE reaction is that the stereochemical outcome (i.e., the ratio of E to Z isomers) can be influenced by the choice of the phosphonate reagent and the reaction conditions. wikipedia.org

For the synthesis of this compound, a Z-selective HWE olefination was utilized. rsc.org This involves the reaction of a specifically designed phosphonate ylide with an appropriate aldehyde. The reaction's success demonstrates its utility in constructing the required unsaturated side chain with the correct geometry, leading to the first synthesis of this naturally occurring cytotoxic tryptamine derivative. rsc.org The byproducts of the HWE reaction, water-soluble dialkylphosphate salts, are easily removed, simplifying the purification process. wikipedia.org

To investigate the importance of the double bond geometry for biological activity, the geometric isomer of the natural product, (E)-granulatamide A, was also synthesized. This was achieved by employing an E-selective HWE olefination. rsc.org By modifying the conditions of the HWE reaction, it is possible to favor the formation of the (E)-alkene over the (Z)-alkene. wikipedia.org Generally, factors that promote the E-isomer include using lithium salts and higher reaction temperatures. wikipedia.org

The ability to selectively synthesize both the E and Z isomers is crucial for structure-activity relationship (SAR) studies. tsijournals.comsrce.hr By comparing the biological effects of the natural Z-isomer with its synthetic E-isomer, researchers can determine the role of the double bond's configuration in the compound's mechanism of action. The selective synthesis of each isomer was achieved in high yield, providing distinct products for biological evaluation. rsc.orgtsijournals.com

Synthesis of Granulatamide Analogs and Derivatives

Creating analogs of this compound is essential for exploring its therapeutic potential and understanding its mode of action. This often involves systematically altering different parts of the molecule, such as the fatty acid side chain or the indole (B1671886) core.

A significant number of analogs have been synthesized by modifying the N-fatty acyl side chain. These modifications have been explored more extensively using the closely related granulatamide B as a scaffold. researchgate.neteurekaselect.comvietnamjournal.ru The strategies involve changing the length of the carbon chain, altering the degree of saturation (i.e., converting double bonds to single bonds), and modifying the number and conjugation of double bonds. researchgate.neteurekaselect.comresearchgate.net

For instance, a library of twelve structural analogs of granulatamide B was prepared to assess how changes in the side chain affect biological properties like antioxidant and antiproliferative activities. researchgate.neteurekaselect.comvietnamjournal.ru These analogs included variations with fully saturated chains, as well as those incorporating moieties from other biologically active fatty acids, such as retinoic acid and alpha-linolenic acid. researchgate.netsnv63.ru The results indicated that while some analogs with unsaturated chains and conjugated double bonds showed moderate activity, modifications to the side chain did not lead to a significant improvement in biological effects compared to the parent compound. researchgate.net

Analog TypeModification StrategyExample MoietyRationale
Chain Length VariantVarying the number of carbon atoms in the acyl chain.Shorter or longer alkyl chainsTo study the effect of lipophilicity on cell membrane interaction.
Saturation VariantReduction of double bonds to single bonds.Fully saturated stearic acid derivativeTo determine the importance of unsaturation for biological activity.
Conjugation VariantIntroducing or altering conjugated double bond systems.Retinoic acid derivativeTo explore the impact of extended π-systems on activity. researchgate.net
Polyunsaturated VariantIncorporating chains from polyunsaturated fatty acids.alpha-Linolenic acid derivativeTo assess the effect of different types of unsaturation. researchgate.net

Following the findings that side-chain modifications did not dramatically alter the biological activity of granulatamide B, research focus has shifted towards the functionalization of the indole ring. researchgate.neteurekaselect.comvietnamjournal.runih.gov The indole scaffold is a well-known pharmacophore present in many biologically active compounds and offers multiple positions for chemical modification. eurekaselect.com

Methodologies for creating diversely functionalized indoles are being explored to introduce molecular diversity at various positions of the ring system. organic-chemistry.org One such approach involves the reaction of protected ortho-aminostyrenes with organolithium reagents, followed by reaction with electrophiles to construct the indole ring system. organic-chemistry.org This allows for the introduction of various substituents onto the indole core. The hypothesis is that modifying the electronic properties or steric bulk of the indole ring could lead to more significant changes in biological activity, potentially improving potency or selectivity. researchgate.neteurekaselect.com Current research efforts are focused on these new syntheses to further probe the structure-activity relationship of the granulatamide family. researchgate.netvietnamjournal.runih.gov

Chemoenzymatic or Biocatalytic Approaches in Granulatamide Synthesis (Hypothetical for future research)

While the total synthesis of this compound has been successfully achieved through chemical methods, primarily centered around the Horner-Wadsworth-Emmons (HWE) olefination, future research could pivot towards more sustainable and selective chemoenzymatic or fully biocatalytic routes. rsc.org Such strategies offer potential advantages including milder reaction conditions, reduced waste generation, and high stereoselectivity, aligning with the principles of green chemistry. mdpi.com

Hypothetical research in this area could focus on two key transformations in the synthesis of this compound: the formation of the crucial amide bond and the stereoselective synthesis of the (Z)-3-methyldodec-2-enoic acid side chain.

Enzymatic Amide Bond Formation:

The final step in the reported total synthesis of this compound involves the coupling of the fatty acid side chain with tryptamine. This chemical condensation could be replaced by a highly selective enzymatic reaction. Several classes of enzymes could be investigated for this purpose:

Lipases: Lipases are well-known for their ability to catalyze esterification and amidation reactions. researchgate.net An immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to directly couple tryptamine with the (Z)-3-methyldodec-2-enoic acid or its simple ester. dost.gov.phrsc.org While efficient, lipase-catalyzed reactions can sometimes suffer from competing side reactions like esterification, particularly if the amine substrate has available hydroxyl groups. nih.gov However, for a substrate like tryptamine, this is not a concern. The primary challenge would be ensuring high conversion and selectivity for the amidation reaction under mild conditions. nih.gov

Carboxylic Acid Reductases (CARs): Engineered CARs have emerged as highly selective biocatalysts for amide bond formation. researchgate.netchemrxiv.org These enzymes utilize an ATP-dependent mechanism to activate the carboxylic acid, forming an acyl-adenylate intermediate that reacts preferentially with an amine nucleophile. researchgate.net This approach avoids the ester by-products sometimes seen with lipases and proceeds in aqueous conditions. nih.govnih.gov A hypothetical pathway would involve a specifically engineered CAR that accepts both tryptamine and the unsaturated fatty acid as substrates to directly yield this compound.

Adenylating Enzymes (A-domains): Non-ribosomal peptide synthetase (NRPS) machinery, specifically the adenylation (A) domains, could be harnessed. An A-domain, such as TycA-A from the tyrocidine synthetase complex, could activate the fatty acid to form a reactive acyl-AMP intermediate, which would then undergo nucleophilic attack by tryptamine to form the amide bond. d-nb.info This chemoenzymatic approach mimics natural product biosynthetic pathways and offers high specificity. researchgate.net

The table below outlines a hypothetical comparison of these enzymatic approaches for the key amidation step.

FeatureConventional Chemical CouplingLipase-Catalyzed AmidationCAR-Catalyzed AmidationA-Domain-Mediated Amidation
Reagents Coupling agents (e.g., HBTU, DCC), organic base, anhydrous solventImmobilized lipase, organic solvent or solvent-freeEngineered CAR, ATP, buffer (aqueous)Engineered A-domain, ATP, buffer (aqueous)
Conditions Often requires inert atmosphere, anhydrous conditionsMild temperatures (e.g., 50-70°C)Mild, physiological conditionsMild, physiological conditions
Selectivity High, but risk of side reactions with multifunctional substratesGood, but potential for competing hydrolysis/esterificationExcellent for amidation, no esterification observed nih.govPotentially very high substrate specificity
By-products Stoichiometric amounts of coupling agent wasteMinimal, enzyme is recyclableATP regeneration system by-products (e.g., phosphate)ATP regeneration system by-products
Sustainability Low (reagent-intensive, solvent use)High (recyclable catalyst, milder conditions)High (aqueous medium, biodegradable catalyst)High (aqueous medium, biodegradable catalyst)

Biocatalytic Synthesis of the Fatty Acid Side Chain:

A more ambitious, fully biocatalytic approach would involve the de novo synthesis of the (Z)-3-methyldodec-2-enoic acid precursor. This could hypothetically be achieved through a multi-enzyme cascade using engineered fatty acid synthases (FAS) and modifying enzymes like desaturases to introduce the double bond with the correct Z-geometry. Further enzymatic steps could install the methyl group at the C3 position. While highly complex to design, such a pathway would represent a significant step towards a completely bio-based production of this compound.

Future research in this domain will likely involve enzyme discovery from marine organisms, which may harbor novel biocatalysts for these specific transformations, and protein engineering to tailor known enzymes for optimal activity on this compound precursors. nih.gov

Biological Activities and Mechanistic Studies of Granulatamide a and Its Analogs

In Vitro Cytotoxicity and Antiproliferative Activities

Granulatamide A and its related compounds, notably granulatamide B, have demonstrated noteworthy effects against the proliferation of cancer cells in laboratory settings. nih.govresearchgate.net

The cytotoxic properties of this compound and its isomer, granulatamide B, were initially evaluated against a comprehensive panel of 16 human tumor cell lines. nih.govacs.org This panel included cell lines from various cancer types, providing a broad spectrum of their potential antiproliferative action. acs.org The specific cell lines tested include:

Prostate: DU-145, LN-caP acs.org

Ovary: SK-OV-3, IGROV, IGROV-ET acs.org

Breast: SK-BR3 acs.org

Melanoma: SK-MEL-28 acs.org

Endothelium: HMEC1 acs.org

Non-Small Cell Lung (NSCL): A549 acs.org

Leukemia: K-562 acs.org

Pancreas: PANC1 acs.org

Colon: HT29, LOVO, LOVO-DOX acs.org

Cervix: HeLa, HeLa-APL acs.org

Subsequent studies on synthetic granulatamide B and its structural analogs utilized other human tumor cell lines to further characterize their antiproliferative effects. These include colon (SW620), pancreatic (CFPAC-1), breast (MCF-7), and liver (HepG2) cancer cells. researchgate.netresearchgate.net

Initial studies reported that both this compound and B exhibited cytotoxicity in the micromolar (µM) range against all 16 tested cell lines. acs.org More detailed investigations into granulatamide B and its synthetic analogs provided specific concentration-dependent efficacy data, commonly expressed as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. edx.org

Granulatamide B and its analogs, particularly those with similar unsaturated fatty acid chains, demonstrated the highest antiproliferative activity against SW620, CFPAC-1, MCF-7, and HepG2 cancer cells, with IC50 values determined to be in the 20-40 µM range. researchgate.netresearchgate.netresearchgate.net An analog featuring a retinoyl moiety also showed promising, non-selective anticancer activity with IC50 values in a similar range (20-39 µM). researchgate.net

CompoundCell LinesIC50 Value (µM)Reference
This compoundPanel of 16 human tumor cell linesµM range acs.org
Granulatamide BPanel of 16 human tumor cell linesµM range acs.org
Granulatamide B and analogsSW620, CFPAC-1, MCF-7, HepG225-38 researchgate.net
Granulatamide B and select analogs (e.g., with retinoyl moiety)SW620, CFPAC-1, MCF-7, HepG220-40 researchgate.netresearchgate.net

Antioxidative Properties

The potential of granulatamide B and its analogs as antioxidants has been assessed through their ability to neutralize free radicals. researchgate.netsnv63.ru

The antioxidative capacity of these compounds was evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. researchgate.netresearchgate.net This method measures the ability of a compound to scavenge the stable ABTS•+ radical cation. hilarispublisher.com

Studies showed that all tested compounds, including granulatamide B and its twelve synthetic analogs, exhibited promising antioxidant activities. researchgate.netresearchgate.net The activity was particularly noted in compounds that contained unsaturated fatty acid chains. researchgate.net One specific analog, which incorporates a retinoic acid moiety, displayed the most potent scavenging activity against ABTS radicals, with a measured IC50 value of 36 ± 2 μM. researchgate.netsnv63.runih.gov Trolox, a water-soluble derivative of vitamin E, was used as a positive control in these assays. researchgate.net

Compound/AnalogAssayActivity MetricResultReference
Granulatamide B Analogs (unsaturated chains)ABTS Radical ScavengingQualitativePromising antioxidant activity researchgate.net
Analog with Retinoic Acid Moiety (4i)ABTS Radical ScavengingIC5036 ± 2 µM researchgate.netsnv63.runih.gov

Antibacterial Activities

The investigation into the biological profile of granulatamide analogs has also included their potential to inhibit bacterial growth. researchgate.netsnv63.ru

The antibacterial properties of granulatamide B were tested against both Gram-positive and Gram-negative bacteria. researchgate.net Gram-positive bacteria are generally considered more susceptible to certain antibacterial agents due to the structural differences in their cell walls compared to the more complex outer membrane of Gram-negative bacteria. frontiersin.orgresearchgate.net

Research findings indicate that granulatamide B possesses significant activity against the Gram-positive bacterium Bacillus subtilis. researchgate.netnih.gov The efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The MIC for granulatamide B against Bacillus subtilis was found to be 125 μM. researchgate.netnih.govuniri.hr

CompoundBacterial StrainBacterial TypeActivity MetricResultReference
Granulatamide BBacillus subtilisGram-PositiveMIC125 µM researchgate.netnih.govuniri.hr

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. harvard.eduuoanbar.edu.iqwikipedia.org This metric is crucial for assessing the potency of new antimicrobial compounds.

In a study evaluating the biological activities of granulatamide B and its synthetic analogs, the MIC was determined for its antibacterial properties. Granulatamide B, a tryptamine (B22526) derivative, demonstrated significant activity against the Gram-positive bacterium Bacillus subtilis, with a determined MIC of 125 μM. researchgate.neteurekaselect.comnih.gov This finding highlights the potential of the granulatamide scaffold in developing new antibacterial agents. Further research into the MIC of this compound and a broader range of its analogs against various bacterial and fungal strains would be beneficial to fully characterize their antimicrobial spectrum.

In Vivo Biological Evaluation in Animal Models (e.g., Zebrafish Model)

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological and developmental studies due to its rapid external development, optical transparency, and high genetic homology with humans. acs.orgcriver.comf1000research.combiobide.com This model allows for the direct observation of organogenesis and the effects of chemical compounds on various biological processes. criver.combiobide.com

Assessment of Developmental Effects and Morphological Changes

In vivo studies using the zebrafish model have revealed significant developmental effects associated with granulatamide B and some of its analogs. researchgate.neteurekaselect.comnih.gov Exposure of zebrafish embryos to these compounds resulted in notable morphological abnormalities. researchgate.neteurekaselect.com

Specifically, a 96-hour exposure to granulatamide B and its analogs 4a, 4b, 4d, and 4i led to several developmental issues. researchgate.net Compared to the normally developed larvae in the control group, the treated larvae exhibited edema (swelling), scoliosis (curvature of the spine), blood accumulation, and decreased yolk sac consumption. researchgate.net The yolk sac is the primary source of nutrition for the developing embryo, and its incomplete absorption suggests a disruption in metabolic processes. nih.gov These findings indicate a potential for embryotoxicity and teratogenicity, underscoring the importance of further investigation into the structural determinants of these adverse effects.

Broader Biological System Responses (e.g., immune function, behavior, anti-thrombotic effects from related studies)

While direct studies on the effects of this compound on immune function, behavior, and thrombosis in zebrafish are limited, research on related compounds and the model itself provides valuable insights. The zebrafish model is well-established for studying immune responses, including inflammation, by visualizing and quantifying immune cell migration. f1000research.com

Furthermore, the zebrafish larvae model has been utilized to assess the anti-thrombotic potential of various compounds. eurekaselect.comsnv63.ru This involves inducing thrombosis and observing the effects of the test compounds on blood clot formation and resolution. Given that some marine-derived indole (B1671886) alkaloids have shown anti-inflammatory and other pharmacological properties, investigating the potential of granulatamides to modulate immune and hemostatic systems in zebrafish would be a promising area for future research. preprints.orgjetir.org

Proposed Molecular Mechanisms of Action and Cellular Targets

Interaction with Biological Pathways (e.g., related to antiproliferation)

The antiproliferative activity of granulatamides suggests their interaction with key cellular pathways that regulate cell growth and division. researchgate.neteurekaselect.com While the precise mechanisms are still under investigation, studies on granulatamide B and its analogs indicate that they exhibit moderate but non-selective antiproliferative activity against various cancer cell lines, with IC50 values generally in the range of 20-40 μM. researchgate.neteurekaselect.comsnv63.ru This suggests that these compounds may not target a single, specific pathway but could have a broader impact on cellular processes.

The structural similarity of granulatamides to other indole alkaloids, many of which are known to have anticancer properties, points towards potential interactions with pathways commonly dysregulated in cancer. preprints.orgjetir.org These could include pathways involved in cell cycle control, apoptosis (programmed cell death), and signal transduction. nih.gov For instance, some indole derivatives have been shown to abrogate the G2-cell cycle checkpoint, a critical control point in cell division. nih.gov Further research, including transcriptomic and proteomic analyses, is needed to elucidate the specific molecular targets and pathways affected by this compound.

Role of the Indole Nucleus as a Pharmacophore

The indole nucleus is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. researchgate.netpreprints.orgpurkh.comnih.gov This aromatic heterocyclic motif is a key component of many natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. preprints.orgjetir.org

In the case of granulatamides, the indole nucleus is considered a crucial pharmacophore, a molecular feature responsible for the compound's biological activity. researchgate.netresearchgate.net The planar and electron-rich nature of the indole ring allows for various types of interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov Computational studies on tryptamine, a related indole-containing compound, suggest that the indole ring, particularly its nitrogen atom, plays a significant role in its antioxidant activity through hydrogen atom transfer. acs.org

Influence of the Fatty Acyl Chain on Biological Properties

The structural diversity of the fatty acyl chain appended to the tryptamine core in this compound and its analogs plays a pivotal role in modulating their biological activities. Research into various synthetic analogs, particularly those of granulatamide B, has demonstrated that modifications in the length, degree of saturation, and conjugation of the fatty acyl moiety can significantly impact their antiproliferative, antioxidant, and antibacterial properties.

Systematic studies on a library of granulatamide B analogs have revealed that the nature of the N-acyl substituent is a key determinant of their cytotoxic efficacy. Analogs featuring unsaturated fatty acyl chains with conjugated double bonds tend to exhibit moderate, though non-selective, antiproliferative activity against various cancer cell lines. For instance, granulatamide B and its analogs with similar unsaturation patterns and isomeric configurations have shown notable effects against SW620, CFPAC-1, MCF-7, and HepG2 cancer cells, with IC50 values typically ranging from 20-40 μM. researchgate.neteurekaselect.comsnv63.ru

In contrast, an analog that is a derivative of alpha-linolenic acid was found to be the least toxic towards normal cell lines, suggesting that specific fatty acid profiles can influence selectivity. eurekaselect.comsnv63.ru Furthermore, the length of the carbon chain in the fatty acyl group has been shown to correlate with activity in other N-acyl tryptamine derivatives, with optimal antibacterial and antifungal activity often observed at a specific chain length, such as C=12. nih.gov

The antioxidant potential of these compounds is also closely linked to the fatty acyl chain. researchgate.net Generally, analogs possessing unsaturated fatty acid chains demonstrate promising antioxidant activities. researchgate.net One particular analog, which incorporates a retinoic acid moiety, displayed the strongest scavenging activity against ABTS radicals, with an IC50 value of 36 ± 2 μM. eurekaselect.comsnv63.ru This highlights that not just the length and saturation, but also the incorporation of specific functional groups within the fatty acyl chain can enhance certain biological properties.

The following tables summarize the biological activities of selected granulatamide B analogs with varying fatty acyl chains.

Table 1: Antiproliferative Activity of Granulatamide B Analogs

Compound Fatty Acyl Moiety Cancer Cell Line IC50 (µM)
Granulatamide B - SW620, CFPAC-1, MCF-7, HepG2 20-40
Analog 4a Unsaturated chain, conjugated double bonds - 20-40
Analog 4c Unsaturated chain, conjugated double bonds - 20-40
Analog 4i Retinoic acid moiety - 20-40
Analog 4l alpha-linolenic acid derivative - Least toxic to normal cells

Data sourced from multiple studies. researchgate.neteurekaselect.comsnv63.ru

Table 2: Antioxidant and Antibacterial Activity of Granulatamide B Analogs

Compound Biological Activity Assay/Target Result (IC50/MIC)
Granulatamide B Antibacterial Bacillus subtilis MIC: 125 µM
Analog 4i Antioxidant ABTS radical scavenging IC50: 36 ± 2 µM

Data sourced from multiple studies. eurekaselect.comsnv63.ru

Structure Activity Relationship Sar Investigations

Correlating Structural Features of Granulatamide A and Analogs with Biological Potency

This compound, a tryptamine (B22526) derivative, possesses a distinct chemical architecture composed of an indole (B1671886) core linked to an unsaturated fatty acid chain via an amide bond. Initial studies on this compound and its close structural analog, granulatamide B, revealed their potential as cytotoxic agents. Both compounds demonstrated moderate in vitro cytotoxicity against a panel of 16 human tumor cell lines, establishing a baseline for their biological potency. nih.gov

The core structure, the tryptamine moiety, is a well-known pharmacophore present in numerous biologically active compounds. In the case of granulatamides, this indole-containing fragment is considered essential for their activity. researchgate.net The biological potency of this compound and its analogs is a composite function of the electronic and steric properties of the indole ring, the length and stereochemistry of the side chain, and the nature of the amide linkage.

Subsequent research on synthetic analogs has begun to unravel the contributions of these different structural components. For instance, studies on analogs of the related marine alkaloids, granulatimide (B1238245) and isogranulatimide, have underscored the importance of the indole core and its substitution pattern in mediating biological effects such as cell cycle checkpoint abrogation and kinase inhibition. researchgate.net While not direct analogs of this compound, these findings support the hypothesis that the indole moiety is a critical determinant of biological activity in this class of compounds.

The following table summarizes the reported cytotoxic activity of the naturally occurring granulatamides.

CompoundCell Line PanelBiological Activity
This compound 16 Human Tumor Cell LinesModerate in vitro cytotoxicity nih.gov
Granulatamide B 16 Human Tumor Cell LinesModerate in vitro cytotoxicity nih.gov

Impact of Side Chain Length and Saturation on Activity Profiles

A significant body of research has focused on modifying the N-acyl fatty acid side chain of tryptamine derivatives to probe its influence on biological activity. While much of this work has been conducted on the closely related granulatamide B, the findings offer valuable insights that are likely applicable to this compound due to their structural similarity.

A study involving the synthesis of 12 structural analogs of granulatamide B, with variations in side chain length, degree of saturation, and the number and conjugation of double bonds, revealed that these modifications did not lead to a dramatic alteration in biological activity compared to the parent compound. researchgate.neteurekaselect.com Several analogs with unsaturated chains and conjugated double bonds exhibited moderate, non-selective antiproliferative activity, with IC₅₀ values generally falling within the 20-40 µM range. researchgate.neteurekaselect.com

For example, analogs of granulatamide B with chains of varying lengths but similar unsaturation patterns displayed comparable antiproliferative effects against several cancer cell lines, with IC₅₀ values between 25-38 µM. researchgate.net This suggests that while the presence of the fatty acid side chain is important, its specific length and the degree of unsaturation may play a more subtle role in modulating the potency of these compounds.

One particular analog, a derivative of alpha-linolenic acid, was found to be the least toxic towards normal cell lines, indicating that specific side chain architectures might influence selectivity. researchgate.neteurekaselect.com Conversely, an analog incorporating a retinoic acid moiety demonstrated the most potent radical-scavenging activity. researchgate.neteurekaselect.com

The synthesis of the E-isomer of this compound has been accomplished, providing a tool for investigating the role of the double bond geometry in the side chain on biological activity. researchgate.net However, detailed biological data comparing the natural Z-isomer with the synthetic E-isomer are not yet extensively reported.

The table below presents data on selected granulatamide B analogs, which helps to infer the role of the side chain.

CompoundSide Chain ModificationBiological Activity Highlight
Granulatamide B (4b) Parent compoundModerately active against Bacillus subtilis (MIC 125 µM) researchgate.neteurekaselect.com
Analog 4i Retinoic acid moietyStrongest scavenging activity against ABTS radicals (IC₅₀ = 36 ± 2 µM) researchgate.neteurekaselect.com
Analog 4l Alpha-linolenic acid derivativeLeast toxic towards normal cell lines researchgate.neteurekaselect.com
Analogs 4a, 4c, 4i Unsaturated chain, conjugated double bondsModerate, non-selective antiproliferative activity (IC₅₀ in the range of 20-40 µM) researchgate.neteurekaselect.com

Significance of Indole Ring Modifications for Enhanced Biological Activities

The indole ring system is a cornerstone of the granulatamide structure and is widely considered to be the primary pharmacophore. researchgate.netresearchgate.net Research into analogs has consistently pointed towards the indispensability of this moiety for biological activity.

Studies on granulatamide B analogs concluded that since modifications to the side chain did not significantly alter biological activity, future efforts to enhance potency should focus on the functionalization of the indole core. researchgate.neteurekaselect.comnih.gov This suggests that the electronic and steric properties of the indole ring are critical for target interaction and that strategic modifications could lead to more potent and selective compounds.

The synthesis of pyrrolic and pyrazolic analogs of the related granulatimides has provided some of the most direct evidence for the importance of the heterocyclic core. researchgate.net In these studies, replacing the indole with other heterocyclic systems or modifying its substituents led to significant changes in biological activity, including growth inhibitory properties and the ability to abrogate cell cycle checkpoints. researchgate.net For instance, certain pyrazolic analogs displayed cytostatic effects with IC₅₀ concentrations in the 10-20 µM range. researchgate.net

Putative Biosynthetic Pathway of Granulatamide a

Precursor Identification (e.g., Tryptophan and Fatty Acyl Components)

The biosynthesis of granulatamide A is presumed to originate from two primary metabolic pools: the shikimate pathway, which provides the amino acid L-tryptophan, and fatty acid biosynthesis, which supplies the acyl chain.

Tryptophan: The indole (B1671886) ring and the ethylamine (B1201723) side chain of the tryptamine (B22526) moiety are derived from L-tryptophan. nih.govmdpi.com Tryptophan is an essential aromatic amino acid that serves as a building block for proteins and a precursor to a vast array of secondary metabolites, including many alkaloids and hormones in both plants and animals. frontiersin.orgwikipedia.org

Fatty Acyl Component: The second precursor is a specific fatty acyl chain. Spectroscopic analysis of this compound identified this component as (Z)-3-methyldodec-2-enoic acid. acs.org This C13 fatty acid is likely assembled through the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery, with subsequent modifications to introduce the methyl group and the characteristic Z-configured double bond.

Table 1: Identified Precursors for this compound Biosynthesis
Precursor MoleculeOriginating PathwayIncorporated Structural Moiety
L-TryptophanShikimate PathwayTryptamine (indole and ethylamine)
(Z)-3-Methyldodec-2-enoic acidFatty Acid/Polyketide SynthesisN-Acyl Chain

Enzymatic Steps and Proposed Reaction Mechanisms

The assembly of this compound from its precursors is hypothesized to proceed through a concise series of enzymatic reactions.

Decarboxylation of Tryptophan: The initial step is the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by a tryptophan decarboxylase (TDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govmdpi.com The mechanism involves the formation of a Schiff base between the amino group of tryptophan and the PLP cofactor, which facilitates the removal of the carboxyl group as CO2.

Activation of the Fatty Acid: For the amide bond to form, the carboxylic acid of (Z)-3-methyldodec-2-enoic acid must be activated. This is typically achieved by an acyl-CoA synthetase, which uses the energy from ATP hydrolysis to attach the fatty acid to coenzyme A (CoA), forming a high-energy thioester intermediate, (Z)-3-methyldodec-2-enoyl-CoA.

Amide Bond Formation: The final step is the coupling of the activated fatty acyl-CoA with tryptamine. This reaction is catalyzed by an N-acyltransferase (NAT). frontiersin.org The amino group of tryptamine acts as a nucleophile, attacking the carbonyl carbon of the acyl-CoA thioester. This leads to the formation of the stable amide bond of this compound and the release of coenzyme A. Arylalkylamine N-acyltransferases (AANATs) are a known class of enzymes that catalyze such reactions. frontiersin.org

Table 2: Proposed Enzymatic Reactions in this compound Biosynthesis
StepReactionEnzyme Class (Hypothetical)Cofactor/Cosubstrate
1L-Tryptophan → Tryptamine + CO2Tryptophan Decarboxylase (TDC)Pyridoxal Phosphate (PLP)
2Fatty Acid + ATP + CoA → Fatty Acyl-CoA + AMP + PPiAcyl-CoA SynthetaseATP, Coenzyme A
3Tryptamine + Fatty Acyl-CoA → this compound + CoAN-Acyltransferase (NAT)None

Role of Marine Microorganisms (e.g., Coral Microbiome) in Biosynthesis

It is a well-established phenomenon that many natural products isolated from marine invertebrates, such as sponges and corals, are actually produced by their associated symbiotic microorganisms. nih.gov The chemical complexity of this compound suggests that it may not be produced by the coral itself but by a member of its microbiome. The soft coral Eunicella is known to host a diverse community of bacteria. nih.gov

Recent genomic analysis of bacteria isolated from Eunicella species has identified numerous biosynthetic gene clusters (BGCs) responsible for producing terpenes, polyketides, and peptides. nih.gov It is plausible that a bacterial symbiont within Eunicella granulata harbors the genetic machinery for this compound synthesis. These symbiotic bacteria, including species like Ruminococcus gnavus and Clostridium sporogenes found in other environments, are known to possess tryptophan decarboxylase, enabling them to produce tryptamine. wikipedia.org The production of the final compound could be a strategy for chemical defense for the coral host, mediated by its microbial partners.

Gene Cluster Identification and Characterization for Granulatamide Production (Hypothetical)

The genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). harvard.edu A hypothetical BGC for this compound production in a symbiotic bacterium would be expected to contain the core genes necessary for its assembly.

A putative this compound BGC would likely include:

A Tryptophan Decarboxylase (TDC) gene: To catalyze the formation of tryptamine.

Fatty Acid/Polyketide Synthesis genes: A set of genes encoding a Type I or Type II PKS or FAS system to build the (Z)-3-methyldodec-2-enoyl backbone. This would include genes for acyl carrier proteins (ACP), ketosynthases (KS), and modifying enzymes like methyltransferases and dehydratases.

An Acyl-CoA Synthetase or Acyl-ACP Thioesterase gene: To activate the fatty acid for transfer.

An N-Acyltransferase (NAT) gene: To catalyze the final condensation step between tryptamine and the fatty acyl chain. frontiersin.org

Regulatory and Transport genes: Genes encoding transcription factors to control the expression of the cluster and transporter proteins to export the final product could also be present.

Bioinformatic tools could be used to mine the genomes of Eunicella granulata symbionts for BGCs matching this predicted architecture. harvard.edubeilstein-journals.org Identifying a cluster with this combination of genes would provide strong evidence for the microbial origin and biosynthetic pathway of this compound. nih.gov

Advanced Analytical and Spectroscopic Tools in Granulatamide a Research

Quantitative NMR for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive analytical method for the precise determination of the purity and concentration of natural products. resolvemass.canih.gov Unlike chromatographic methods, qNMR can provide direct quantification without the need for an identical reference standard of the analyte, a significant advantage when dealing with newly discovered compounds like granulatamide A where such standards are not commercially available. researchgate.net

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.govacanthusresearch.com By comparing the integral of a known, non-overlapping proton signal from the analyte (this compound) to the integral of a signal from a certified internal standard of known concentration and purity, the absolute amount of the analyte can be calculated. resolvemass.caox.ac.uk

Key aspects of qNMR application include:

Accuracy and Precision: The method is known for its high accuracy and reproducibility, with typical relative errors often below 2%. researchgate.net

Non-destructive Nature: The sample can be recovered unchanged after analysis, which is crucial when working with scant amounts of a novel compound. resolvemass.ca

Simultaneous Quantification: In a single experiment, it's possible to quantify multiple components in a mixture, provided they have unique, resolved signals. mdpi.com

For this compound, specific proton signals in the tryptamine (B22526) moiety or the fatty acid chain that are well-resolved from other signals in the sample would be selected for integration. The purity calculation would employ the following formula:

Purity (%) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (mstd / mx) * Pstd

The table below illustrates the parameters involved in a hypothetical qNMR experiment for this compound.

ParameterSymbolDescriptionExample Value
Integral of AnalyteIxThe integrated area of a selected, non-overlapping signal from this compound.50.0
Integral of StandardIstdThe integrated area of a signal from the internal standard.60.0
Number of Protons (Analyte)NxThe number of protons giving rise to the selected analyte signal.1
Number of Protons (Standard)NstdThe number of protons giving rise to the selected standard signal.6
Molecular Weight (Analyte)MWxThe molecular weight of this compound (C23H34N2O).354.53 g/mol
Molecular Weight (Standard)MWstdThe molecular weight of the internal standard (e.g., Maleic Anhydride).98.06 g/mol
Mass of AnalytemxThe accurately weighed mass of the this compound sample.5.0 mg
Mass of StandardmstdThe accurately weighed mass of the internal standard.4.5 mg
Purity of StandardPstdThe certified purity of the internal standard.99.9%

This table is for illustrative purposes.

This quantitative approach is vital for establishing the exact amount of pure compound isolated, which is a prerequisite for accurate biological activity assays. frontiersin.org

Mass Spectrometry for Metabolite Profiling and Dereplication

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in natural product discovery for metabolite profiling and dereplication. nih.govnih.gov Dereplication is the rapid identification of known compounds in a biological extract at an early stage, which prevents the time-consuming re-isolation of already characterized substances and focuses efforts on novel structures. thieme-connect.comnih.gov

In the initial investigation of the extract from Eunicella granulata, LC-MS would have been used to generate a chemical profile. nih.gov This involves separating the components of the crude extract chromatographically and then detecting them by mass spectrometry.

The process typically involves:

Data Acquisition: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the detected ions. frontiersin.org For this compound (C23H34N2O), an exact mass of its protonated form [M+H]⁺ would be observed at m/z 355.2747. acs.org

Database Searching: The acquired data (exact mass, isotopic pattern, and retention time) are compared against comprehensive natural product databases like MarinLit or AntiMarin. nih.govthieme-connect.com A match suggests the presence of a known compound.

Tandem MS (MS/MS): To confirm identities, ions of interest are fragmented within the mass spectrometer, and the resulting fragmentation pattern is also compared to database entries or used for structural elucidation of unknown compounds. frontiersin.orgmdpi.com

The table below summarizes the key data generated by LC-HRMS for dereplication purposes.

Data TypeInformation ProvidedRelevance to this compound Research
Retention TimeA characteristic time for a compound to elute from the LC column.Helps to distinguish isomers and provides a parameter for compound identification.
Accurate Mass (HRMS)Provides the elemental formula (e.g., C23H34N2O for this compound). acs.orgA primary filter to search databases for known compounds with the same formula.
Isotopic PatternThe relative abundance of isotopes (e.g., ¹³C) which is characteristic of the elemental formula.Confirms the elemental composition derived from the accurate mass.
MS/MS FragmentationA structural fingerprint of the molecule.Used to confirm the identity of known compounds or to help elucidate the structure of novel ones.

This dereplication strategy allows researchers to quickly identify other known tryptamine derivatives or different classes of compounds within the coral extract, thereby highlighting the novelty of this compound. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling for Structure-Function Insights

Computational chemistry and molecular modeling are powerful theoretical tools used to complement experimental data, providing insights into molecular properties and interactions that can be difficult to observe directly. kallipos.gramazon.com

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. tandfonline.comwikipedia.org For a bioactive compound like this compound, these calculations can predict its electronic properties, which are fundamental to its chemical reactivity and biological interactions.

Key calculated parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more polarizable and more readily able to engage in electron-transfer processes.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions with biological targets. tandfonline.com

For this compound, the electron-rich indole (B1671886) ring and the carbonyl oxygen would be expected to be regions of negative potential, while the amide and indole N-H protons would be regions of positive potential, guiding potential hydrogen bonding interactions.

Calculated ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.Indicates the likely sites for electrophilic attack and involvement in charge-transfer interactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Indicates the likely sites for nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.An indicator of the molecule's chemical reactivity and stability. chemrxiv.org
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes. tandfonline.com
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution.Predicts sites for hydrogen bonding and other non-covalent interactions with a biological receptor. tandfonline.com

This table presents theoretical parameters that can be computed for this compound.

Given that this compound exhibits cytotoxicity against tumor cell lines, a critical next step in its research would be to identify its specific molecular target(s). nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) when bound to the active site of a macromolecular target, such as a protein or enzyme. nih.govnih.govopenaccessjournals.com

The molecular docking process involves:

Target Selection: Potential protein targets implicated in cancer cell proliferation or survival are identified.

Docking Simulation: A computational algorithm samples numerous possible conformations and orientations (poses) of this compound within the binding site of the target protein. nih.gov

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Molecular docking could be used to screen this compound against a library of known anticancer targets to generate hypotheses about its mechanism of action. These computational predictions would then guide further experimental validation, such as in vitro enzyme inhibition or binding assays, thereby accelerating the process of drug target identification. jscimedcentral.com

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathway for Granulatamide A

The biogenesis of this compound is presumed to involve the condensation of a tryptamine (B22526) moiety with a fatty acid derivative, but the precise enzymatic machinery remains uncharacterized. mdpi.com A primary research goal is the complete elucidation of its biosynthetic pathway. Currently, the genes and enzymes responsible for its production in Eunicella granulata or its associated microorganisms are unknown.

Future investigations should focus on:

Genome Mining: Sequencing the genome of the producing organism (and its symbiotic microbes) is a critical first step. This data would allow for the identification of a putative biosynthetic gene cluster (BGC) responsible for this compound synthesis. frontiersin.orgnih.gov BGCs for similar hybrid peptide-polyketide natural products often contain genes encoding non-ribosomal peptide synthetases (NRPS) for the tryptamine incorporation and polyketide synthases (PKS) for the fatty acid chain assembly. rsc.org

Gene Inactivation and Heterologous Expression: Once a candidate BGC is identified, gene knockout or inactivation studies within the native producer could confirm the cluster's role in this compound synthesis. nih.govrsc.org Subsequently, heterologous expression of the entire BGC in a model host organism, such as Streptomyces or E. coli, would provide definitive proof and pave the way for engineered production. rsc.org

Enzymatic Characterization: Identifying the pathway will allow for the isolation and biochemical characterization of the individual enzymes, revealing the specific mechanisms of substrate activation, condensation, and tailoring reactions that result in the final structure of this compound. nih.gov

Comprehensive Molecular Target Identification and Validation

This compound has demonstrated moderate cytotoxic activity against various human tumor cell lines. mdpi.com However, the specific molecular target or targets through which it exerts this effect are not known. Identifying these targets is crucial for understanding its mechanism of action and assessing its therapeutic potential.

Key future research activities include:

Target Identification: Modern target deconvolution techniques should be employed. nuvisan.com Approaches such as phenotypic screening coupled with proteomics, thermal proteome profiling (TPP), or genetic methods like CRISPR-Cas9 screening can help pinpoint the direct binding partners of this compound in cancer cells. nuvisan.comwjbphs.com A potential, though yet unexamined, molecular target could be the nuclear pregnane (B1235032) X receptor, which is known to be a target for other marine-derived compounds. mdpi.com

Target Validation: Once potential targets are identified, validation is essential to confirm their role in the observed phenotype. rapidnovor.commonash.edu This involves techniques like gene knockdown (e.g., using RNAi) or knockout (using CRISPR) of the target gene to see if it recapitulates or abrogates the cytotoxic effect of this compound. wjbphs.com

Biophysical Interaction Studies: Direct binding between this compound and its validated target protein should be confirmed using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Exploration of Additional Biological Activities and Therapeutic Potential (Non-clinical)

Research on this compound has been narrowly focused on its antiproliferative effects. mdpi.com The structural similarity to other bioactive tryptamine derivatives suggests it may possess a broader range of pharmacological activities. Comprehensive, non-clinical screening is needed to uncover its full biological potential. iaea.orgnih.gov A recent study on the closely related granulatamide B and its synthetic analogues investigated antioxidative and antibacterial properties, providing a rationale for exploring similar activities for this compound. researchgate.neteurekaselect.com

Future preclinical research should systematically screen this compound for a variety of biological effects, including:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways in relevant cell-based assays.

Neuroprotective Effects: Investigating potential protective effects in models of neurodegenerative diseases, given the prevalence of the indole (B1671886) nucleus in neurologically active compounds.

Antioxidant Properties: Assessing its capacity to scavenge free radicals and modulate oxidative stress pathways. researchgate.net

These non-clinical studies would provide a more complete picture of this compound's bioactivity profile and could reveal novel therapeutic applications beyond oncology. huborganoids.nlnih.gov

Development of Novel Synthetic Routes to Enhance Yields and Stereoselectivity

The limited availability of this compound from its natural source necessitates efficient and scalable chemical syntheses. mdpi.com The first reported total synthesis utilized a Horner–Wadsworth–Emmons olefination, which successfully produced the target molecule but also its E-congener, requiring separation. mdpi.com This highlights the need for improved synthetic strategies.

Future synthetic chemistry efforts should aim to:

Improve Stereoselectivity: Design and implement highly stereoselective reactions that exclusively produce the desired Z-isomer of this compound, avoiding the formation of geometric isomers and simplifying purification. ub.eduosi.lv

Develop Robust and Scalable Protocols: Focus on creating synthetic pathways that are robust, reproducible, and amenable to large-scale production, potentially exploring novel catalytic methods or flow chemistry approaches. iiserpune.ac.inuochb.cz

Expanding Structural Diversity through Combinatorial Biosynthesis or Directed Evolution Approaches (Hypothetical)

Once the biosynthetic gene cluster for this compound is identified and functionally expressed in a heterologous host (as outlined in 9.1), powerful synthetic biology techniques can be hypothetically applied to generate novel analogues. nih.gov

Combinatorial Biosynthesis: This approach involves modifying the BGC by swapping, deleting, or adding specific genes or domains to alter the final chemical structure. For instance, the acyltransferase domains within the PKS modules could be engineered to incorporate different starter or extender units, leading to variations in the fatty acid side chain of this compound.

Directed Evolution: Directed evolution could be used to alter the substrate specificity of key enzymes in the pathway. numberanalytics.comnih.gov For example, the adenylation (A) domain of the NRPS module responsible for selecting tryptamine could be evolved to accept other indole derivatives, leading to novel alkaloids with modified aromatic cores. caltech.edu This iterative process of generating genetic diversity and screening for improved or novel properties can rapidly expand the chemical diversity of the granulatamide scaffold. thermofisher.comresearchgate.net

These approaches could generate a library of new-to-nature compounds with potentially enhanced potency, selectivity, or novel biological activities.

Ecological Role and Chemical Ecology of this compound in Marine Environments

A fundamental unanswered question is the ecological function of this compound for the producing organism. scielo.sa.crisabelferrera.com Marine natural products often serve as crucial mediators of ecological interactions, such as defense, competition, or signaling. researchgate.netmdpi.com However, the specific role of this compound in the marine ecosystem is entirely unknown.

Future ecological research should investigate whether this compound functions as:

A chemical defense agent against predators, pathogens, or competitors.

An antifouling compound to prevent the settlement of biofouling organisms on the coral's surface.

A signaling molecule involved in intra- or inter-species communication.

Studies could involve laboratory-based bioassays exposing potential predators or microbes to this compound and in-situ experiments to understand its natural concentration and distribution on and around the coral. Understanding its ecological role would provide crucial context to its evolution and biological activity.

Q & A

Q. What analytical techniques are essential for confirming the molecular structure of granulatamide A?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), high-resolution mass spectrometry (HR-MS), and X-ray crystallography are critical for structural elucidation. NMR identifies functional groups and stereochemistry, while HR-MS confirms molecular weight. X-ray crystallography resolves absolute configuration. For reproducibility, ensure purity (>95% via HPLC) and validate results against synthetic standards or published data .

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

  • Methodological Answer : this compound is isolated from marine organisms, such as ascidians or sponges. Extraction protocols (e.g., solvent partitioning, chromatography) must be optimized for polarity and stability. Ethanol-maceration followed by silica-gel chromatography is commonly used. Document solvent ratios, temperature, and time to ensure reproducibility .

Q. How do structural differences between this compound and B influence their bioactivity?

  • Methodological Answer : Granulatamide B’s shorter carbon chain and additional hydrogen atoms (vs. A) may reduce hydrophobic interactions with target proteins. Use comparative molecular docking studies and cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate structure-activity relationships. Reference crystallographic data for precise comparisons .

Q. Which in vitro models are suitable for initial screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT, resazurin) on cancer cell lines (e.g., HeLa, MCF-7) and mechanism-specific reporters (e.g., caspase-3 activation for apoptosis). Include positive controls (e.g., doxorubicin) and validate findings across biological replicates to minimize variability .

Q. What purity standards are required for this compound in pharmacological studies?

  • Methodological Answer : Purity ≥95% (verified via HPLC) is mandatory. Characterize impurities using LC-MS and ensure batch-to-batch consistency. For in vivo studies, confirm endotoxin levels (<0.5 EU/mg) and solubility in biocompatible solvents (e.g., DMSO-saline mixtures) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s efficacy against drug-resistant cancer cell lines?

  • Methodological Answer : Apply the PICOT framework: P opulation (e.g., paclitaxel-resistant ovarian cells), I ntervention (dose-response curves for this compound), C omparison (standard chemotherapeutics), O utcome (IC50 reduction), and T ime (48–72 hr exposure). Use RNA-seq to identify resistance pathways modulated by this compound .

Q. What strategies resolve contradictions in reported IC50 values of this compound across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration) and validate cell line authenticity (STR profiling). Perform meta-analyses to account for variability in protocols. Replicate studies using identical batches of this compound and publish raw data for transparency .

Q. How can the total synthesis of this compound be optimized for scalability?

  • Methodological Answer : Employ retrosynthetic analysis to simplify steps (e.g., prioritize indole-core formation via Fischer cyclization). Optimize catalytic asymmetric reactions for stereochemical control. Use flow chemistry for hazardous steps (e.g., nitration) and characterize intermediates via in-line FTIR .

Q. What experimental approaches elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine omics techniques (e.g., phosphoproteomics to identify kinase targets) with CRISPR-Cas9 knockout models. Use surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations to predict protein-ligand interactions .

Q. How can this compound’s pharmacokinetics be evaluated in vivo while addressing bioavailability challenges?

  • Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations over time. Employ nano-formulations (e.g., liposomes) to enhance solubility. Conduct bile-duct cannulation studies to assess enterohepatic recirculation. Model data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) .

Key Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., Western blot alongside RNA-seq) and report effect sizes with confidence intervals .
  • Experimental Design : Pre-register protocols on platforms like OSF to reduce bias. Use factorial designs for multifactorial studies (e.g., synergy with other alkaloids) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain IACUC approval. Document housing conditions and analgesic use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.